

# Early Clinical Investigation of Sulofenur in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sulofenur** (LY186641), a diarylsulfonylurea, emerged as a novel antineoplastic agent with a distinct chemical structure and biological properties.[1] Preclinical studies demonstrated a wide spectrum of anti-tumor activity against various murine solid tumors and human tumor xenografts, including lung, colon, and gastric tumors, as well as rhabdomyosarcoma.[1][2] This promising preclinical activity prompted the initiation of early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. This technical guide synthesizes the findings from these early clinical investigations.

### **Phase I Clinical Trials**

Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **Sulofenur** in patients with refractory solid tumors.

## **Key Experimental Protocols**

The methodologies employed in the key Phase I trials are detailed below:

Protocol 1: Daily Oral Administration

Objective: To determine the MTD of daily oral Sulofenur.[3]



- Patient Population: 38 patients with advanced solid malignant tumors.
- Dosing Regimen: Sulofenur was administered orally on a daily schedule for 28 days, constituting a 5-week course. Dose escalation proceeded from an initial dosage of 250 mg/m² to 700 mg/m².[3]
- Assessments: Toxicity was evaluated based on clinical and laboratory parameters.
   Pharmacokinetic analysis was performed to measure plasma concentrations of Sulofenur.
   [3]

#### Protocol 2: Alternative Dosing Schedules

- Objective: To evaluate two different oral dosing schedules to potentially improve the therapeutic index.[4]
- Patient Population: Patients with refractory solid tumors were enrolled into two cohorts.[4]
- Dosing Regimens:
  - Cohort A (n=18): Daily oral administration for 21 days, followed by a 7-day rest period (daily x 21 every 28 days), with five dose levels.[4]
  - Cohort B (n=14): Daily oral administration for 5 days with 2 days off for 3 consecutive weeks, every 28 days (daily x 5 for 3 weeks), with three dose levels.[4]
- Assessments: Toxicities, tumor response, and pharmacokinetic parameters were assessed.
   [4]

#### Protocol 3: Pediatric Phase I Study

- Objective: To determine the toxicity and MTD of Sulofenur in children and adolescents with refractory solid tumors.[5]
- Patient Population: 13 patients with refractory pediatric malignant solid tumors.
- Dosing Regimen: Daily dosages of 640, 800, and 960 mg/m² were administered in two divided oral doses for 5 consecutive days each week for 3 weeks.[5]



• Assessments: The primary focus was on toxicity evaluation.[5]

## **Summary of Phase I Clinical Data**



| Trial ID /<br>Referen<br>ce | Dosing<br>Schedul<br>e                     | No. of<br>Patients | Dose<br>Range<br>(mg/m²/d<br>ay) | Maximu<br>m<br>Tolerate<br>d Dose<br>(MTD) | Dose-<br>Limiting<br>Toxicitie<br>s (DLTs)                                         | Pharmac<br>okinetics<br>(Max<br>Plasma<br>Conc.) | Antitumo<br>r Activity                                          |
|-----------------------------|--------------------------------------------|--------------------|----------------------------------|--------------------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------|
| [3]                         | Daily for<br>28 days<br>(5-week<br>course) | 38                 | 250 - 700                        | 600<br>mg/m²                               | Hemolyti c anemia, moderate methemo globinemi a, reversibl e toxic hepatitis. [3]  | 348 x<br>10 <sup>-6</sup> g/ml                   | One patient with stable disease.                                |
| [4]                         | Daily x<br>21, q28d                        | 18                 | Not<br>Specified                 | Not<br>explicitly<br>stated                | Anemia, methemo globinemi a, hemolysi s; one fatal subendo cardial infarction .[4] | Not<br>Specified                                 | No<br>response<br>s<br>reported<br>for this<br>schedule.<br>[4] |



| [4] | Daily x 5<br>for 3<br>weeks,<br>q28d           | 14 | Not<br>Specified | Not<br>explicitly<br>stated | Anemia,<br>methemo<br>globinemi<br>a,<br>hemolysi<br>s.[4]                        | Not<br>Specified | One partial response in a patient with a Sertoli cell tumor.[4] |
|-----|------------------------------------------------|----|------------------|-----------------------------|-----------------------------------------------------------------------------------|------------------|-----------------------------------------------------------------|
| [5] | Daily x 5<br>for 3<br>weeks<br>(Pediatric<br>) | 13 | 640 - 960        | Not<br>defined              | Methemo globinemi a (at all dose levels), anemia, leukopeni a, thromboc ytopenia. | Not<br>Specified | No<br>measura<br>ble tumor<br>response<br>s.[5]                 |

### **Phase II Clinical Trials**

Following the determination of a recommended Phase II dose and schedule, several Phase II trials were conducted to evaluate the antitumor activity of **Sulofenur** in specific solid tumor types.

## **Key Experimental Protocols**

Protocol 4: Advanced Non-Small Cell Lung Cancer (NSCLC)

- Objective: To assess the efficacy and safety of Sulofenur in patients with advanced NSCLC without prior chemotherapy.[1]
- Patient Population: 26 patients (24 evaluable) with advanced NSCLC.[1]



- Dosing Regimen: 800 mg/m² of Sulofenur administered orally Monday through Friday for 21 days, every 28 days.[1]
- Assessments: Tumor response, toxicity, and survival were evaluated.[1]

#### Protocol 5: Advanced Ovarian Cancer

- Objective: To further define the response rate, toxic effects, and pharmacokinetics of **Sulofenur** in patients with advanced ovarian cancer refractory to standard chemotherapy.[6]
- Patient Population: 35 patients with stage III or IV ovarian cancer.
- Dosing Regimens:
  - Initial cohort (n=9): Daily oral dose for 14 days in a 21-day cycle.
  - Subsequent cohort (n=26): Daily for 5 days followed by 2 days of rest for 3 consecutive weeks, with a 28-day treatment cycle (5/2-day schedule) at a dose of 800 mg/m²/day.[6]
- Assessments: Response rate, toxicity, and pharmacokinetic/pharmacodynamic analyses comparing Sulofenur and metabolite plasma levels with methemoglobin levels.[6]

#### Protocol 6: Advanced Breast Cancer

- Objective: To evaluate the efficacy of Sulofenur in patients with advanced breast cancer.
- Patient Population: 18 women with advanced breast cancer.
- Dosing Regimen: 700 mg/m² given orally once daily for 14 days, with treatments repeated every 3 weeks.[7]
- Assessments: Tumor response, toxicity, and plasma concentrations of Sulofenur.

### **Summary of Phase II Clinical Data**



| Trial ID /<br>Reference | Tumor<br>Type                    | No. of Patients (Evaluable ) | Dosing<br>Schedule                                                           | Objective<br>Response<br>Rate<br>(ORR) | Other<br>Efficacy<br>Measures                                       | Key<br>Toxicities                                                                                             |
|-------------------------|----------------------------------|------------------------------|------------------------------------------------------------------------------|----------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| [1]                     | Non-Small<br>Cell Lung<br>Cancer | 24                           | 800 mg/m²<br>po<br>Monday-<br>Friday x 21<br>days, q28d                      | 0%                                     | 2 patients<br>had stable<br>disease or<br>minor<br>response.<br>[1] | Anemia (62%), methemogl obinemia, transient elevation of alkaline phosphata se.[1]                            |
| [6]                     | Ovarian<br>Cancer                | 26                           | 800 mg/m²<br>po daily x 5<br>days, 2<br>days rest<br>for 3<br>weeks,<br>q28d | 15% (4<br>partial<br>responses)        | 42% had<br>prolonged<br>stable<br>disease.[6]                       | Anemia and methemogl obinemia (less severe on the 5/2-day schedule). [6]                                      |
| [7]                     | Breast<br>Cancer                 | 18                           | 700 mg/m²<br>po daily for<br>14 days,<br>q21d                                | 0%                                     | No<br>responses<br>observed.<br>[7]                                 | Anemia (all patients), symptomati c methemogl obinemia, grade 4 elevations in serum liver-function values.[7] |



| [8] | Recurrent<br>Ovarian<br>Cancer | 16 | Not<br>Specified | Two minor responses. | Not<br>Specified | Anemia (all patients, 14 required transfusion s), methemogl obinemia, reversible elevation of liver enzymes. |
|-----|--------------------------------|----|------------------|----------------------|------------------|--------------------------------------------------------------------------------------------------------------|
|     |                                |    |                  |                      |                  | [8]                                                                                                          |

## **Mechanism of Action and Signaling Pathways**

The precise mechanism of action of **Sulofenur** remains largely undefined, a factor that likely contributed to challenges in its clinical development.[2][9] Preclinical studies suggested a novel antitumor mechanism distinct from other chemotherapeutic agents of the time.[9]

While the direct signaling pathways affected by **Sulofenur** are not well-elucidated in the available literature, the parent class of compounds, sulfonylureas, are known to interact with specific cell surface receptors in the context of diabetes management (SUR1).[10] However, **Sulofenur** was noted to be without hypoglycemic properties.[2] The anticancer effects of some diarylsulfonylureas have been linked to the induction of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent apoptosis.[9]

Due to the lack of specific information on **Sulofenur**'s signaling cascade, a detailed pathway diagram cannot be constructed at this time. Research into the molecular targets of **Sulofenur** would be necessary to delineate its mechanism of action.

## **Experimental Workflow Visualization**

The following diagram illustrates a generalized workflow for the early clinical investigation of **Sulofenur**, from preclinical rationale to Phase II evaluation.





Click to download full resolution via product page

Figure 1. Generalized workflow of **Sulofenur**'s early clinical investigation.



## **Logical Relationship of Clinical Findings**

The following diagram illustrates the logical flow from dosing to clinical outcomes observed in the early trials of **Sulofenur**.



Click to download full resolution via product page

Figure 2. Logical flow of **Sulofenur**'s clinical findings.

### Conclusion

The early clinical investigation of **Sulofenur** in solid tumors revealed a challenging safety profile, primarily characterized by dose-limiting hemolytic anemia and methemoglobinemia.[3]



[4][5][6] While some modest antitumor activity was observed, particularly in heavily pretreated ovarian cancer patients, the overall efficacy was limited in the tumor types and schedules studied.[1][6][7] A critical finding from these studies was the difficulty in achieving plasma concentrations of **Sulofenur** that were predicted to be effective based on preclinical models, without encountering significant toxicity.[3][7][8] The undefined mechanism of action further complicated its development. Consequently, the initial daily and intermittent oral schedules of **Sulofenur** were not recommended for further investigation, with the suggestion that alternative schedules capable of achieving higher, tolerable plasma levels would be necessary to explore its potential therapeutic window.[3] The toxicity of **Sulofenur** ultimately made it an unattractive agent for further investigation, especially in pediatric populations.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase II study of sulofenur (LY 186641). A novel antineoplastic agent in advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Early clinical investigation of sulofenur with a daily schedule in advanced solid tumours [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of sulofenur (LY186641) given orally on a daily x 21 schedule PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of sulofenur in refractory pediatric malignant solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity and clinical pharmacology of sulofenur in ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of the novel sulphonylurea sulofenur in advanced breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of sulofenur, a novel sulfonylurea, in recurrent epithelial ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Influence of genetic polymorphisms on the pharmacokinetics and pharmaco-dynamics of sulfonylurea drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Investigation of Sulofenur in Solid Tumors: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034691#early-clinical-investigation-of-sulofenur-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com